Cas no 1512683-92-9 (methyl 2-hydroxy-2-(quinolin-7-yl)acetate)

Methyl 2-hydroxy-2-(quinolin-7-yl)acetate is a versatile quinoline-based ester compound with applications in organic synthesis and pharmaceutical research. Its structure combines a hydroxyl group and a quinoline moiety, making it a valuable intermediate for the preparation of biologically active molecules. The compound exhibits favorable reactivity due to the presence of both ester and hydroxyl functional groups, enabling further derivatization under mild conditions. Its quinoline core contributes to potential pharmacological properties, including antimicrobial or anticancer activity. The product is typically supplied with high purity, ensuring reproducibility in synthetic workflows. Researchers value this compound for its stability under standard laboratory conditions and compatibility with common organic solvents.
methyl 2-hydroxy-2-(quinolin-7-yl)acetate structure
1512683-92-9 structure
Product Name:methyl 2-hydroxy-2-(quinolin-7-yl)acetate
CAS No:1512683-92-9
MF:C12H11NO3
MW:217.220643281937
CID:6422340
PubChem ID:81216358
Update Time:2025-05-19

methyl 2-hydroxy-2-(quinolin-7-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-2-(quinolin-7-yl)acetate
    • 1512683-92-9
    • AKOS019787617
    • EN300-1849912
    • Inchi: 1S/C12H11NO3/c1-16-12(15)11(14)9-5-4-8-3-2-6-13-10(8)7-9/h2-7,11,14H,1H3
    • InChI Key: RKJYNAAOVVNAJD-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)C1C=CC2=CC=CN=C2C=1

Computed Properties

  • Exact Mass: 217.07389321g/mol
  • Monoisotopic Mass: 217.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 59.4Ų

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Additional information on methyl 2-hydroxy-2-(quinolin-7-yl)acetate

Exploring Methyl 2-hydroxy-2-(quinolin-7-yl)acetate (CAS No. 1512683-92-9): A Versatile Compound in Modern Chemistry

In the realm of organic chemistry, methyl 2-hydroxy-2-(quinolin-7-yl)acetate (CAS No. 1512683-92-9) has emerged as a compound of significant interest due to its unique structural features and potential applications. This ester derivative, combining a quinoline moiety with a hydroxyacetate group, offers a fascinating case study for researchers exploring heterocyclic compounds and their derivatives. The presence of both hydroxyl and ester functional groups in its molecular framework makes it a valuable intermediate in synthetic chemistry, particularly in the development of pharmaceutical intermediates and specialty chemicals.

The compound's CAS number 1512683-92-9 serves as a unique identifier, crucial for researchers and manufacturers seeking precise chemical information. Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such well-defined compounds, as they serve as building blocks for more complex molecular structures. The quinoline core, a common motif in many biologically active compounds, contributes to the growing interest in this molecule, particularly in the context of medicinal chemistry research and drug design.

From a synthetic perspective, methyl 2-hydroxy-2-(quinolin-7-yl)acetate presents interesting challenges and opportunities. The hydroxyacetate side chain offers multiple sites for chemical modification, making it a versatile precursor for various transformations. This characteristic aligns well with current industry demands for custom synthesis and tailor-made intermediates, especially in pharmaceutical development where structural diversity is paramount. The compound's potential role in asymmetric synthesis is particularly noteworthy, given the increasing importance of chiral building blocks in modern drug development.

The analytical characterization of 1512683-92-9 involves various spectroscopic techniques, with NMR spectroscopy and mass spectrometry being particularly important for structural confirmation. These analytical methods are frequently searched topics in chemical databases, reflecting the broader scientific community's interest in compound characterization techniques. The ester functionality in this molecule also makes it relevant to studies of hydrolysis kinetics and esterase enzyme interactions, areas that have gained attention in biochemical research.

In the context of green chemistry initiatives, the synthesis and applications of methyl 2-hydroxy-2-(quinolin-7-yl)acetate present opportunities for exploring environmentally friendly synthetic routes. Researchers are increasingly investigating catalytic methods and solvent-free conditions for producing such compounds, responding to the growing demand for sustainable chemical processes. This aligns with current industry trends toward green synthesis and reduced environmental impact in chemical manufacturing.

The potential biological activities associated with the quinoline scaffold have led to increased scrutiny of derivatives like methyl 2-hydroxy-2-(quinolin-7-yl)acetate. While not a pharmaceutical itself, its structure suggests possible utility as a precursor in the development of compounds with various biological activities. This connection makes it relevant to current discussions about structure-activity relationships and molecular design in drug discovery programs.

From a commercial perspective, the availability of CAS 1512683-92-9 through chemical suppliers has made it accessible for research purposes. The compound's specifications, including purity levels and analytical data, are frequently requested information, reflecting the rigorous quality standards in modern chemical research. This attention to detail mirrors broader trends in quality control and material characterization across the chemical industry.

Looking forward, methyl 2-hydroxy-2-(quinolin-7-yl)acetate represents an interesting case study in the intersection of fundamental chemistry and applied research. Its structural features continue to inspire investigations into novel synthetic methodologies and potential applications. As chemical research becomes increasingly interdisciplinary, compounds like this serve as bridges between traditional organic synthesis and emerging fields such as materials science and chemical biology.

The safety profile and handling requirements for this compound are typical of laboratory chemicals, with standard precautions recommended. Proper chemical storage conditions and personal protective equipment are essential considerations, topics that remain perennially important in laboratory safety discussions. These aspects are particularly relevant given the increasing emphasis on laboratory safety standards and risk management in research institutions.

In conclusion, methyl 2-hydroxy-2-(quinolin-7-yl)acetate (CAS No. 1512683-92-9) exemplifies the continuing importance of well-characterized organic compounds in advancing chemical research. Its unique combination of functional groups and heterocyclic structure ensures its ongoing relevance in multiple areas of chemistry, from basic research to applied development. As synthetic methodologies evolve and new applications emerge, this compound will likely continue to attract attention from researchers across various chemical disciplines.

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